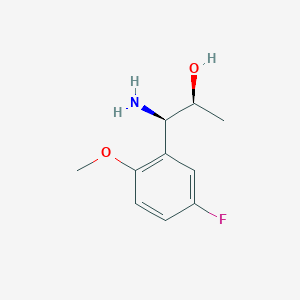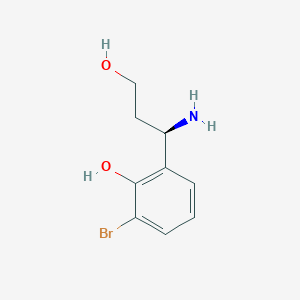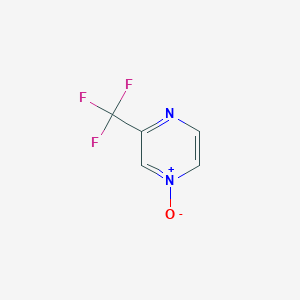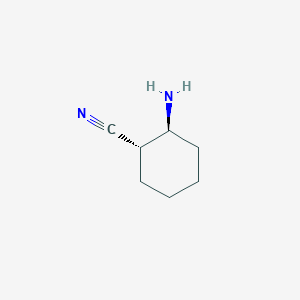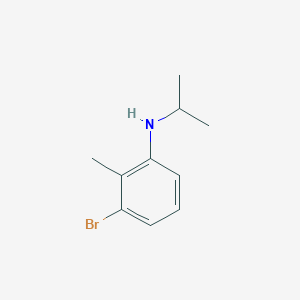
3-Bromo-N-isopropyl-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-isopropyl-2-methylaniline, with the chemical formula C10H14BrN, is an organic compound. Its structure consists of a benzene ring substituted with a bromine atom, an isopropyl group (CH(CH3)2), and a methyl group (CH3). The compound’s molecular weight is approximately 228.13 g/mol .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes can yield 3-Bromo-N-isopropyl-2-methylaniline. One common method involves the bromination of N-isopropyl-2-methylaniline using bromine or a brominating agent. The reaction typically occurs at the ortho position relative to the methyl group. The overall reaction can be represented as follows:
N-isopropyl-2-methylaniline+Br2→this compound+HBr
Industrial Production:: The industrial production of this compound may involve large-scale bromination processes. specific details regarding industrial methods are proprietary and may not be widely available.
Analyse Des Réactions Chimiques
3-Bromo-N-isopropyl-2-methylaniline can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo substitution reactions, such as nucleophilic aromatic substitution (SNAr). Common reagents include strong nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Acylation and Alkylation: The amino group can react with acylating agents (e.g., acyl chlorides) or alkylating agents (e.g., alkyl halides).
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-N-isopropyl-2-methylaniline finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Researchers study its interactions with biological targets, such as receptors or enzymes.
Industry: It may be used in the production of dyes, pharmaceuticals, or agrochemicals.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may act as a ligand for a specific receptor.
- In dye synthesis, it could participate in color-forming reactions.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C10H14BrN |
|---|---|
Poids moléculaire |
228.13 g/mol |
Nom IUPAC |
3-bromo-2-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7,12H,1-3H3 |
Clé InChI |
RYQAUSASROKHAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13036733.png)

![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)

![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)



![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
